molecular formula C23H23N5O3 B2603718 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1291867-30-5

2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2603718
CAS No.: 1291867-30-5
M. Wt: 417.469
InChI Key: KIMXHUUUHRFWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-d][1,2,4]triazinone derivative with an acetamide side chain. Its core structure consists of a fused pyrazole-triazine heterocyclic system substituted with a 4-ethylphenyl group at position 2 and a 4-oxo moiety. Such heterocyclic acetamides are often explored for their pharmacological properties, including kinase inhibition or anti-inflammatory activity, though specific bioactivity data for this compound remains underexplored in publicly available literature .

Properties

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-4-16-6-8-17(9-7-16)18-12-20-23(30)27(24-14-28(20)26-18)13-22(29)25-19-11-15(2)5-10-21(19)31-3/h5-11,14,18,20,26H,4,12-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYXJWNCYMHNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylhydrazine and 2-methoxy-5-methylbenzoyl chloride. The synthesis proceeds through the formation of intermediate compounds, which are then cyclized to form the pyrazolo[1,5-d][1,2,4]triazine core. The final step involves the acylation of the intermediate with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, leading to the suppression of tumor cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s structural uniqueness lies in its pyrazolo[1,5-d][1,2,4]triazinone core. Below is a comparison with analogous compounds featuring related heterocycles and substituents:

Compound Name Molecular Formula Core Structure Key Substituents Potential Implications
Target Compound C₂₂H₂₂N₄O₃ Pyrazolo[1,5-d][1,2,4]triazinone 4-Ethylphenyl (C6H4-Et), 2-methoxy-5-methylphenylacetamide Enhanced lipophilicity due to ethyl and methyl groups; methoxy may influence binding
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide C₁₉H₁₄ClN₅O₂S₂ Thiazolo[4,5-d]pyridazine 4-Chlorophenyl, 2-methyl, 2-thienyl Thienyl and thiazole groups may confer metabolic stability; Cl enhances electronegativity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₁H₂₁ClN₆O₂S 1,2,4-Triazole 4-Ethyl, pyridin-2-yl, sulfanyl bridge, 4-chloro-2-methoxy-5-methylphenylacetamide Sulfanyl group may increase reactivity; pyridine enhances hydrogen-bonding capacity

Key Structural Differences and Bioactivity Correlations

  • Core Heterocycle: The pyrazolo-triazinone core (target compound) offers a planar, electron-deficient system compared to the thiazolo-pyridazine () or 1,2,4-triazole (). Such differences influence π-π stacking interactions with biological targets .
  • Substituent Effects : The 4-ethylphenyl group in the target compound vs. the 2-thienyl group in ’s analog alters steric bulk and electron distribution. Ethyl groups typically enhance membrane permeability, while thienyl moieties may improve metabolic stability.
  • Acetamide Modifications : The 2-methoxy-5-methylphenyl group (target) vs. 4-chlorophenyl () or chloro-methoxy-methylphenyl () affects binding affinity. Chlorine atoms often increase potency but may reduce solubility.

Bioactivity Profile Clustering

A study analyzing 37 small molecules () demonstrated that compounds with similar chemical structures cluster into groups with analogous bioactivity profiles. For example:

  • Triazinone and triazole derivatives (e.g., target compound and ) may share kinase inhibitory activity due to their ability to form hydrogen bonds with ATP-binding pockets.
  • Thiazolo-pyridazines () might exhibit divergent activity, such as antimicrobial effects, owing to sulfur-containing heterocycles interacting with bacterial enzymes .

Research Findings and Data Gaps

While structural comparisons provide theoretical insights, specific pharmacological data (e.g., IC₅₀, solubility, toxicity) for the target compound are absent in the available evidence. Further studies are required to:

Validate its bioactivity against disease-relevant targets.

Compare its pharmacokinetic properties with analogues like those in and .

Explore synthetic routes (e.g., via methods in ) to optimize yield and purity.

Biological Activity

The compound 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a member of the pyrazolo-triazine family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C22H25N5O2
  • Molecular Weight: 387.443 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its interaction with specific biological targets.

Anticancer Activity

Research has shown that compounds with similar structures exhibit promising anticancer properties. For instance, a study exploring a library of pyrazolo[1,5-d]triazines found that certain derivatives demonstrated significant cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-715.4Apoptosis induction
A54920.3Cell cycle arrest

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis: Evidence suggests that the compound can trigger apoptotic pathways in malignant cells.
  • Cell Cycle Regulation: It may interfere with the cell cycle machinery, particularly affecting the transition from G1 to S phase.

Case Studies

Several case studies have highlighted the efficacy and application of pyrazolo-triazine derivatives in treating various cancers:

  • Case Study on MCF-7 Cells:
    • A derivative similar to the target compound was tested against MCF-7 breast cancer cells.
    • Results indicated a dose-dependent increase in apoptosis markers after treatment with IC50 values around 15 µM .
  • A549 Lung Cancer Model:
    • In a model using A549 lung cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 20 µM.
    • The study concluded that the compound effectively disrupts mitochondrial function leading to cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.